(R)-1-(4-Isobutylphenyl)ethanamine
Overview
Description
“®-1-(4-Isobutylphenyl)ethanamine” is a derivative of ibuprofen, which is most commonly known as α-methyl-4-(2-methylpropyl)benzeneacetic acid and 4-isobutyl-α-methylphenylacetic acid . It is a colorless crystalline solid widely used as an analgesic and anti-inflammatory medication .
Synthesis Analysis
The original method for making ibuprofen, which is a similar compound, begins with 2-methylpropylbenzene . This compound has a four-carbon methylpropyl group attached to a benzene ring . Then, in a series of six steps, various groups of atoms are added, removed, or transposed to produce the 2-(4-isobutylphenyl)propionic acid molecule .Molecular Structure Analysis
The molecular structure of “®-1-(4-Isobutylphenyl)ethanamine” is quite similar to that of ibuprofen . The formula of ibuprofen is C13H18O2 , and it contains elements such as carbon, hydrogen, and oxygen .Chemical Reactions Analysis
Friedel–Crafts (FC) reactions have been acknowledged as the most useful and powerful synthetic tools for the construction of a special kind of carbon–carbon bond involving an aromatic moiety . This reaction has frequently been used as a key step in the total synthesis of natural products and targeted complex bioactive molecules .Physical and Chemical Properties Analysis
Ibuprofen is a colorless crystalline solid . It has a molecular weight of 206.28 g/mol . Its melting point is 76°C (169°F), and it decomposes above the melting point . It is slightly soluble in water but soluble in most organic solvents .Mechanism of Action
Properties
IUPAC Name |
(1R)-1-[4-(2-methylpropyl)phenyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOEFIPECGPEM-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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